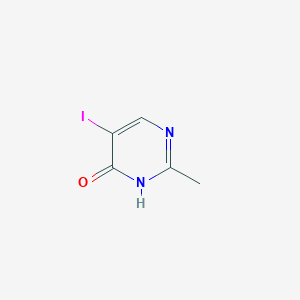

5-Iodo-2-methylpyrimidin-4(3H)-one

説明

5-Iodo-2-methylpyrimidin-4(3H)-one: is a chemical compound with the molecular formula C5H5IN2O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5th position and a methyl group at the 2nd position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one typically begins with 2-methylpyrimidin-4(3H)-one.

Iodination Reaction: The iodination of 2-methylpyrimidin-4(3H)-one can be achieved using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Iodo-2-methylpyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Heck or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in organic solvents.

Major Products:

- The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield 5-amino-2-methylpyrimidin-4(3H)-one derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that 5-Iodo-2-methylpyrimidin-4(3H)-one exhibits antiviral activity by inhibiting enzymes critical for viral replication. Its structural features allow it to interfere with viral life cycles, making it a candidate for further pharmacological studies aimed at developing antiviral agents.

Inhibition of Protein Tyrosine Phosphatase SHP2

The compound has shown potential as an inhibitor of SHP2, a protein implicated in various cancers and immune responses. Inhibiting SHP2 may provide therapeutic benefits in treating malignancies and autoimmune diseases. Studies have demonstrated that derivatives of pyrimidinones can effectively modulate biological pathways involved in cancer progression .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study assessing various synthesized compounds, it was found that this compound exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent .

Structural Comparisons and Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. A comparison table of related compounds highlights the structural variations and their implications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one | Amino group at the 6-position | Enhanced inhibition of SHP2 due to amino substitution |

| 5-Iodo-6-methylpyridin-2(1H)-one | Pyridine ring instead of pyrimidine | Different reactivity patterns due to nitrogen positioning |

| 2-Hydroxyethylamino-5-iodo-6-methylpyrimidin | Hydroxyethylamine substituent | Improved solubility and bioavailability |

These derivatives illustrate how modifications can influence the compound's efficacy and safety profile, paving the way for targeted drug design.

Case Studies and Research Findings

Case Study: Antiviral Mechanism Exploration

In a recent study, researchers explored the mechanism by which this compound inhibits viral replication. The findings suggested that the compound binds to viral polymerases, disrupting their function. This interaction was characterized using molecular docking studies, revealing insights into its binding affinities and potential for drug development.

Case Study: SHP2 Inhibition in Cancer Therapy

Another study focused on the role of this compound as a SHP2 inhibitor. The results indicated that treatment with this compound led to reduced cell proliferation in cancer cell lines expressing high levels of SHP2. These findings support further investigation into its use as a therapeutic agent in oncology .

作用機序

Molecular Targets and Pathways:

- The exact mechanism of action of 5-Iodo-2-methylpyrimidin-4(3H)-one depends on its specific application. In drug development, it may target specific enzymes or receptors involved in disease pathways.

- It can interact with nucleic acids, potentially affecting DNA replication and transcription processes.

類似化合物との比較

2-Methylpyrimidin-4(3H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-methylpyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

5-Chloro-2-methylpyrimidin-4(3H)-one: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.

Uniqueness:

- The presence of the iodine atom in 5-Iodo-2-methylpyrimidin-4(3H)-one makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts.

- Its unique reactivity and potential applications in various fields make it a valuable compound for scientific research and industrial applications.

生物活性

5-Iodo-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHI NO and a molecular weight of approximately 236.01 g/mol. Its structure features an iodine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring. The compound is cataloged under CAS number 111079-41-5.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving halogenation and condensation reactions. A common synthetic pathway includes:

- Halogenation : Introduction of iodine at the 5-position.

- Condensation Reactions : Formation of the pyrimidinone structure through condensation with suitable precursors.

Typical yields for synthesized derivatives range from 60% to 75%, depending on reaction conditions such as temperature and time .

Antiviral Properties

Research indicates that pyrimidinone derivatives, including this compound, exhibit significant antiviral activity. Specific studies have shown:

- Inhibition of HIV : Compounds similar to this compound have demonstrated potent inhibitory effects against HIV-1 reverse transcriptase, suggesting potential as anti-HIV agents .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties:

- Targeting MEP Pathway : The MEP (methylerythritol phosphate) pathway, crucial for many pathogenic microorganisms but absent in humans, presents a promising target for developing selective inhibitors. Research has highlighted the potential for pyrimidine derivatives to inhibit enzymes in this pathway, which could lead to new antimicrobial agents .

The mechanism of action for this compound involves its interaction with various molecular targets. The electrophilic nature of the compound allows it to participate in nucleophilic substitution reactions, which can disrupt critical biological pathways in pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrimidine derivatives:

- Antiviral Studies : In vitro assays showed that certain pyrimidinones effectively inhibited HIV replication. For instance, compounds were screened against wild-type and NNRTI-resistant strains, demonstrating varying degrees of potency .

- Antimicrobial Research : Studies focusing on the MEP pathway have identified small molecules that inhibit key enzymes, providing a foundation for developing novel antimicrobial drugs targeting this pathway .

Summary Table of Biological Activities

| Activity Type | Compound Name | Key Findings |

|---|---|---|

| Antiviral | This compound | Potent inhibition of HIV reverse transcriptase |

| Antimicrobial | Various Pyrimidine Derivatives | Effective against pathogens utilizing MEP pathway |

特性

IUPAC Name |

5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRKDVUUDCGJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545572 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-41-5 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。